Cas no 2137026-07-2 ((2R)-3-{(5-chloro-2-hydroxyphenyl)methylamino}propane-1,2-diol)

(2R)-3-{(5-Chloro-2-hydroxyphenyl)methylamino}propane-1,2-diol is a chiral β-amino alcohol derivative featuring a 5-chloro-2-hydroxyphenyl substituent. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly for adrenergic receptor ligands due to its structural resemblance to β-blocker pharmacophores. The (2R)-stereochemistry ensures enantioselectivity in target applications, while the hydroxyl and amino functionalities provide versatile sites for further derivatization. Its chlorine substitution enhances lipophilicity, potentially improving membrane permeability in bioactive analogs. The compound’s rigid aromatic moiety may contribute to receptor binding affinity. Suitable for controlled reactions, it offers synthetic flexibility in medicinal chemistry research, particularly for cardiovascular or neurological therapeutics. Handling requires standard precautions for phenolic and amino compounds.
(2R)-3-{(5-chloro-2-hydroxyphenyl)methylamino}propane-1,2-diol structure
2137026-07-2 structure
Product name:(2R)-3-{(5-chloro-2-hydroxyphenyl)methylamino}propane-1,2-diol
CAS No:2137026-07-2
MF:C10H14ClNO3
MW:231.676062107086
MDL:MFCD31590526
CID:5608274
PubChem ID:96910001

(2R)-3-{(5-chloro-2-hydroxyphenyl)methylamino}propane-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • EN300-843994
    • 2137026-07-2
    • (2R)-3-{[(5-chloro-2-hydroxyphenyl)methyl]amino}propane-1,2-diol
    • (2R)-3-{(5-chloro-2-hydroxyphenyl)methylamino}propane-1,2-diol
    • MDL: MFCD31590526
    • Inchi: 1S/C10H14ClNO3/c11-8-1-2-10(15)7(3-8)4-12-5-9(14)6-13/h1-3,9,12-15H,4-6H2/t9-/m1/s1
    • InChI Key: IKXQFIHLGBYDAJ-SECBINFHSA-N
    • SMILES: ClC1C=CC(=C(C=1)CNC[C@H](CO)O)O

Computed Properties

  • Exact Mass: 231.0662210g/mol
  • Monoisotopic Mass: 231.0662210g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.7Ų
  • XLogP3: 0.4

(2R)-3-{(5-chloro-2-hydroxyphenyl)methylamino}propane-1,2-diol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-843994-0.25g
(2R)-3-{[(5-chloro-2-hydroxyphenyl)methyl]amino}propane-1,2-diol
2137026-07-2 95%
0.25g
$708.0 2024-05-21
Enamine
EN300-843994-1.0g
(2R)-3-{[(5-chloro-2-hydroxyphenyl)methyl]amino}propane-1,2-diol
2137026-07-2 95%
1.0g
$770.0 2024-05-21
Enamine
EN300-843994-1g
(2R)-3-{[(5-chloro-2-hydroxyphenyl)methyl]amino}propane-1,2-diol
2137026-07-2
1g
$770.0 2023-09-02
Enamine
EN300-843994-10g
(2R)-3-{[(5-chloro-2-hydroxyphenyl)methyl]amino}propane-1,2-diol
2137026-07-2
10g
$3315.0 2023-09-02
Enamine
EN300-843994-2.5g
(2R)-3-{[(5-chloro-2-hydroxyphenyl)methyl]amino}propane-1,2-diol
2137026-07-2 95%
2.5g
$1509.0 2024-05-21
Enamine
EN300-843994-5.0g
(2R)-3-{[(5-chloro-2-hydroxyphenyl)methyl]amino}propane-1,2-diol
2137026-07-2 95%
5.0g
$2235.0 2024-05-21
Enamine
EN300-843994-0.05g
(2R)-3-{[(5-chloro-2-hydroxyphenyl)methyl]amino}propane-1,2-diol
2137026-07-2 95%
0.05g
$647.0 2024-05-21
Enamine
EN300-843994-0.1g
(2R)-3-{[(5-chloro-2-hydroxyphenyl)methyl]amino}propane-1,2-diol
2137026-07-2 95%
0.1g
$678.0 2024-05-21
Enamine
EN300-843994-5g
(2R)-3-{[(5-chloro-2-hydroxyphenyl)methyl]amino}propane-1,2-diol
2137026-07-2
5g
$2235.0 2023-09-02
Enamine
EN300-843994-0.5g
(2R)-3-{[(5-chloro-2-hydroxyphenyl)methyl]amino}propane-1,2-diol
2137026-07-2 95%
0.5g
$739.0 2024-05-21

Additional information on (2R)-3-{(5-chloro-2-hydroxyphenyl)methylamino}propane-1,2-diol

Comprehensive Guide to (2R)-3-{(5-chloro-2-hydroxyphenyl)methylamino}propane-1,2-diol (CAS No. 2137026-07-2): Properties, Applications, and Market Insights

(2R)-3-{(5-chloro-2-hydroxyphenyl)methylamino}propane-1,2-diol (CAS No. 2137026-07-2) is a specialized chiral compound that has garnered significant attention in pharmaceutical and biochemical research. This amino alcohol derivative features a unique molecular structure with a 5-chloro-2-hydroxyphenyl group, making it valuable for targeted drug development. The compound's stereospecific (2R) configuration enhances its biological activity and selectivity, positioning it as a promising candidate for therapeutic applications.

The growing interest in chiral building blocks like (2R)-3-{(5-chloro-2-hydroxyphenyl)methylamino}propane-1,2-diol reflects broader trends in precision medicine. Researchers are actively investigating its potential as a β-adrenergic receptor modulator or enzyme inhibitor, particularly for neurological and cardiovascular conditions. Its hydroxyphenyl moiety contributes to enhanced solubility and bioavailability compared to similar compounds, addressing common formulation challenges in drug development.

From a synthetic chemistry perspective, CAS 2137026-07-2 demonstrates remarkable versatility. The presence of both amino and diol functional groups allows for diverse chemical modifications, enabling the creation of derivative compounds with tailored properties. Recent publications highlight its use in developing asymmetric catalysts and chiral auxiliaries, particularly in stereoselective synthesis where control of molecular handedness is crucial.

The pharmaceutical industry's shift toward targeted therapies has increased demand for specialized intermediates like (2R)-3-{(5-chloro-2-hydroxyphenyl)methylamino}propane-1,2-diol. Analytical studies using HPLC and chiral chromatography confirm its high enantiomeric purity (>99%), a critical parameter for regulatory approval of chiral drugs. Stability studies indicate excellent shelf life under standard storage conditions, making it practical for commercial applications.

Emerging research explores the compound's potential in neuroprotective applications, with particular interest in its ability to cross the blood-brain barrier. The chlorohydroxyphenyl component may contribute to unique binding affinities with neurological targets. These properties align with current industry focus on CNS drug development, answering frequent search queries about "blood-brain barrier permeable compounds" and "neuroprotective chiral molecules."

Manufacturing processes for 2137026-07-2 have evolved to meet Good Manufacturing Practice (GMP) standards, with optimized routes achieving high yields while minimizing environmental impact. The synthetic pathway typically involves stereoselective amination of a precursor diol, followed by careful purification. These process improvements address common search terms like "scalable synthesis of chiral amino alcohols" and "GMP-compliant pharmaceutical intermediates."

Market analysis indicates steady growth in demand for (2R)-3-{(5-chloro-2-hydroxyphenyl)methylamino}propane-1,2-diol, particularly from North American and Asian research centers. The compound's pricing reflects its high purity specifications and the technical challenges associated with maintaining stereochemical integrity during large-scale production. Current applications span preclinical drug discovery through to process chemistry optimization for clinical candidates.

Quality control protocols for CAS 2137026-07-2 emphasize comprehensive characterization using NMR, mass spectrometry, and X-ray crystallography. These analytical methods verify both chemical structure and stereochemical configuration, addressing researcher concerns about "chiral compound characterization techniques." Batch-to-batch consistency meets stringent requirements for pharmaceutical use, with typical purity specifications exceeding 98% by HPLC analysis.

Future directions for this compound include exploration in bioconjugation chemistry and targeted drug delivery systems. The hydroxyl groups present opportunities for linker attachment in antibody-drug conjugates (ADCs), while the aromatic system may facilitate π-stacking interactions with biological targets. Such applications respond to trending searches about "next-generation drug conjugation technologies" and "precision medicine platforms."

Environmental and safety assessments of (2R)-3-{(5-chloro-2-hydroxyphenyl)methylamino}propane-1,2-diol indicate favorable profiles compared to similar compounds. The molecule shows low ecotoxicity and good biodegradability in standard tests, important considerations for sustainable pharmaceutical manufacturing. These characteristics align with industry responses to queries about "green chemistry in drug synthesis" and "environmentally benign intermediates."

In conclusion, 2137026-07-2 represents an important chiral building block with expanding applications in modern drug discovery. Its unique combination of stereochemical purity, functional group versatility, and biological relevance positions it as a valuable tool for researchers developing targeted therapies. As the pharmaceutical industry continues to emphasize precision medicine approaches, demand for specialized compounds like this is expected to grow significantly in coming years.

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